molecular formula C14H23BrN4O3S B4811140 N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4811140
M. Wt: 407.33 g/mol
InChI Key: QHTKJVCZQQUOTJ-UHFFFAOYSA-N
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Description

N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives. The final step involves the coupling of the pyrazole and piperidine rings with the sulfonamide group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a pyrazole ring, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrN4O3S/c1-11-13(15)10-18(17-11)7-3-6-16-14(20)12-4-8-19(9-5-12)23(2,21)22/h10,12H,3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTKJVCZQQUOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
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N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
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N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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